(R)-Venlafaxine

Neuroscience Psychopharmacology Chiral Pharmacology

Researchers using racemic venlafaxine face confounded dual-mechanism data due to SSRI-only (S)-enantiomer interference. (R)-Venlafaxine eliminates this variable, providing isolated dual 5-HT/NE reuptake inhibition. • Isolated dual NE/5-HT pharmacology without (S)-enantiomer SSRI-only interference. • Stereospecific CYP2D6 probe; enables enantiomer-specific PK and metabolizer phenotyping. • Validated chiral reference standard for HPLC, LC-MS/MS, and CE method development. Supplied with comprehensive CoA. Standard pack sizes: 5 mg, 25 mg, bulk custom.

Molecular Formula C17H27NO2
Molecular Weight 277.4 g/mol
CAS No. 93413-46-8
Cat. No. B017168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Venlafaxine
CAS93413-46-8
Synonyms1-[(1R)-2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol;  _x000B_(+)-Venlafaxine; 
Molecular FormulaC17H27NO2
Molecular Weight277.4 g/mol
Structural Identifiers
SMILESCN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O
InChIInChI=1S/C17H27NO2/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h7-10,16,19H,4-6,11-13H2,1-3H3/t16-/m0/s1
InChIKeyPNVNVHUZROJLTJ-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Venlafaxine (CAS 93413-46-8): Product Specification and Core Pharmacological Profile for Research Procurement


(R)-Venlafaxine (CAS 93413-46-8) is the R-enantiomer of the racemic antidepressant venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI) . It is an optically active small molecule with the molecular formula C17H27NO2 and a molecular weight of 277.40 g/mol . (R)-Venlafaxine is a potent dual inhibitor of serotonin (5-HT) and norepinephrine (NE) reuptake .

Supports chiral SNRI target engagement studies without (S)-enantiomer interference
Enables CYP2D6 pharmacogenomic substrate probe research
Suitable for enantiomer-specific bioanalytical method development

Why (R)-Venlafaxine Cannot Be Substituted by Racemic Venlafaxine or the (S)-Enantiomer: A Scientific Rationale for Chiral-Specific Procurement


The pharmacological activity of venlafaxine is stereospecific. The (R)-enantiomer inhibits both norepinephrine and serotonin synaptic reuptake, whereas the (S)-enantiomer inhibits only serotonin reuptake [1]. Consequently, substituting (R)-Venlafaxine with racemic venlafaxine or the (S)-enantiomer fundamentally alters the target engagement profile in experimental systems [2]. Furthermore, CYP2D6 exhibits marked stereoselectivity in metabolizing the (R)-enantiomer, while CYP2C19 favors the (S)-enantiomer, introducing enantiomer-specific pharmacokinetic variability [3].

Target: (R)-Venlafaxine
Potential Substitutes
Dual NE/5-HT reuptake inhibition profile
Racemic or (S)-enantiomer may shift to SSRI-only activity, altering target engagement
CYP2D6-preferential O-demethylation
CYP2C19 metabolism of (S)-enantiomer can alter enantiomer-specific disposition and PK interpretation

(R)-Venlafaxine: Head-to-Head Quantitative Differentiation Evidence for Scientific Selection


Dual Reuptake Inhibition Profile: (R)-Venlafaxine vs. (S)-Venlafaxine

(R)-Venlafaxine inhibits both norepinephrine and serotonin synaptic reuptake, whereas (S)-Venlafaxine inhibits only serotonin reuptake [1]. This establishes a distinct dual versus single monoamine reuptake inhibition profile at the enantiomer level.

Dual vs Single Reuptake
Head-to-head
(R)-Venlafaxine inhibits both NE and 5-HT reuptake; (S)-enantiomer inhibits only 5-HT reuptake.
Reported target engagement distinction at enantiomer level
In vitro assay context (published review)
Neuroscience Psychopharmacology Chiral Pharmacology

Enantiomer-Specific Metabolism: CYP2D6 Stereoselectivity Favors (R)-Venlafaxine

CYP2D6 displays a marked stereoselectivity towards the (R)-enantiomer of venlafaxine, whereas CYP2C19 favors the (S)-enantiomer [1]. In CYP2D6 poor metabolizers (PMs), the S/R venlafaxine ratio is significantly lower, indicating preferential accumulation of the (R)-enantiomer [2].

CYP2D6 Stereoselectivity
Head-to-head
CYP2D6 preferentially metabolizes (R)-venlafaxine; CYP2D6 PMs exhibit lower S/R VEN ratios (P=0.003).
Supports CYP2D6 phenotyping probe substrate use
Human postmortem blood (n=94) study
Pharmacogenomics Drug Metabolism CYP2D6 Phenotyping

In Vivo Enantiomer Disposition: S/R Ratio Accumulation in Plasma

Following oral administration of racemic venlafaxine, the (S)-enantiomer accumulates to a greater extent in human plasma, with reported S/R AUC ratios ranging from 1.6 to 2.4 [1]. This demonstrates that (R)-Venlafaxine exhibits lower systemic exposure relative to (S)-Venlafaxine when administered as part of the racemate.

Plasma S/R AUC Ratio
Cross-study comparable
S/R AUC ratio = 1.6 to 2.4 (following racemic administration)
Enables controlled enantiomer-specific exposure studies
Racemic dosing context; healthy volunteers
Pharmacokinetics Bioequivalence Chiral Drug Monitoring

Analytical Method Availability: Validated Chiral HPLC-MS/MS for (R)-Venlafaxine Quantitation

Multiple validated chiral separation methods exist for the simultaneous determination of R- and S-venlafaxine enantiomers in biological matrices using HPLC-ESI/MS with a vancomycin chiral column (e.g., CHIROBIOTIC V, 5 μm, 250 × 4.6 mm) [1]. This analytical infrastructure enables precise enantiomer-specific quantitation.

Chiral HPLC-MS/MS Method
Method context
Validated HPLC-ESI/MS with vancomycin chiral column (CHIROBIOTIC V, 5 µm).
Supports enantiomer-specific bioanalytical method validation
For human plasma; method parameters available
Analytical Chemistry Bioanalysis Chiral Separation

(R)-Venlafaxine: High-Impact Research and Industrial Application Scenarios Driven by Enantiomer-Specific Evidence


Chiral Pharmacology Studies Investigating SNRI Target Engagement

Use (R)-Venlafaxine to isolate the contribution of dual NE/5-HT reuptake inhibition in vitro and in vivo, without interference from the (S)-enantiomer's SSRI-only activity. This is critical for mechanistic studies aiming to correlate specific monoaminergic modulation with behavioral or neurochemical outcomes [1].

CYP2D6 Pharmacogenomics and Stereoselective Metabolism Research

Employ (R)-Venlafaxine as a stereospecific probe substrate to investigate CYP2D6-mediated O-demethylation and to phenotype metabolizer status based on enantiomeric ratios. This application is supported by evidence showing CYP2D6 preferentially metabolizes the R-enantiomer [2].

Enantiomer-Specific Pharmacokinetic and Bioequivalence Studies

Utilize (R)-Venlafaxine in PK studies to establish enantiomer-specific exposure-response relationships, circumventing the confounding S/R AUC ratio variability (1.6–2.4) observed with racemic venlafaxine [3]. This is essential for developing and validating stereoselective bioanalytical methods and for regulatory submissions requiring chiral drug data.

Development and Validation of Chiral Separation Analytical Methods

Apply (R)-Venlafaxine as a reference standard in the development and validation of chiral HPLC, LC-MS/MS, or CE methods for the quantification of venlafaxine enantiomers in pharmaceutical formulations and biological matrices [4].

Application
Selection Property
Validation Focus
SNRI target engagement studies
Enantiomer-specific dual reuptake inhibition profile
Correlation of monoaminergic modulation with research outcomes
CYP2D6 pharmacogenomics research
CYP2D6-preferential O-demethylation substrate
Metabolizer phenotyping based on enantiomeric ratios
Enantiomer-specific PK studies
Isolated R-enantiomer exposure without S/R AUC variability
Exposure-response relationship characterization
Chiral analytical method development
Enantiopure reference standard for venlafaxine
Chiral HPLC or LC-MS/MS quantification in biological matrices

Technical Documentation Hub

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31 linked technical documents
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